molecular formula C24H33N3O7 B15137206 BCN-exo-PEG2-maleimide

BCN-exo-PEG2-maleimide

Cat. No.: B15137206
M. Wt: 475.5 g/mol
InChI Key: WOCRQFMPRIJWEQ-YOFSQIOKSA-N
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Description

BCN-exo-PEG2-maleimide is a compound that features two polyethylene glycol (PEG) units and a maleimide group. It is commonly used as an antibody-drug conjugate (ADC) linker, which facilitates the attachment of drugs to antibodies. The compound incorporates a lyophilic bidentate macrocyclic ligand known as BCN (bicyclo[6.1.0]nonyne), which is utilized in the synthesis of macrocyclic complexes. In click chemistry, BCN reacts with azide-containing molecules to form stable triazoles without the need for catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-exo-PEG2-maleimide is synthesized through a series of chemical reactions involving the incorporation of PEG units and the BCN ligand. The maleimide group is introduced to the compound to enable its use in bioconjugation reactions. The synthesis typically involves the following steps:

    Maleimide Functionalization: The addition of the maleimide group to the PEGylated BCN ligand.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk PEGylation: Large-scale PEGylation of the BCN ligand.

    Purification: Purification of the PEGylated BCN ligand to remove impurities.

    Maleimide Addition: Introduction of the maleimide group under controlled conditions.

    Final Purification: Final purification to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions

BCN-exo-PEG2-maleimide undergoes various chemical reactions, including:

    Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.

    Hydrolysis: The maleimide group can undergo hydrolysis in aqueous media.

Common Reagents and Conditions

    Azide-containing Molecules: Used in click chemistry reactions.

    Aqueous Media: Conditions for hydrolysis of the maleimide group.

Major Products Formed

Scientific Research Applications

BCN-exo-PEG2-maleimide has a wide range of scientific research applications, including:

Mechanism of Action

BCN-exo-PEG2-maleimide exerts its effects through the following mechanisms:

    Click Chemistry: The BCN ligand reacts with azide-containing molecules to form stable triazoles, facilitating bioconjugation.

    Maleimide Group: The maleimide group reacts with thiol groups in proteins, enabling the attachment of drugs to antibodies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BCN-exo-PEG2-maleimide is unique due to its combination of two PEG units, the BCN ligand, and the maleimide group. This combination allows for versatile applications in click chemistry, bioconjugation, and the development of antibody-drug conjugates. Its ability to form stable triazoles without the need for catalysts and its reactivity with thiol groups make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C24H33N3O7

Molecular Weight

475.5 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31)/t18-,19+,20?

InChI Key

WOCRQFMPRIJWEQ-YOFSQIOKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1

Origin of Product

United States

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